5-Nitrobenzimidazole

Description

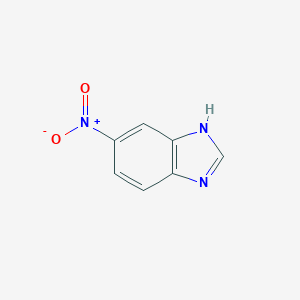

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAZGLFMMUODDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Record name | 6-NITROBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020965 | |

| Record name | 6-Nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-nitrobenzimidazole is an off-white to pale yellow fluffy powder. (NTP, 1992), Off-white to pale yellow solid; [CAMEO] Tan powder; [MSDSonline] | |

| Record name | 6-NITROBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 61.7 °F (NTP, 1992), INSOL IN ETHER, BENZENE, CHLOROFORM; SOL IN ALCOHOL, ACID, Very soluble in alcohol; slightly soluble in ether and benzene., In water, >250 mg/l, temp not specified | |

| Record name | 6-NITROBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITROBENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg] | |

| Record name | 5-Nitrobenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid, NEEDLES FROM WATER | |

CAS No. |

94-52-0 | |

| Record name | 6-NITROBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NITROBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-NITROBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V95AYT2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITROBENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

405 to 408 °F (NTP, 1992), 203 °C, MP: 209-210 °C | |

| Record name | 6-NITROBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITROBENZIMIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrobenzimidazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrobenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its versatile structure, characterized by a fused benzene and imidazole ring system with a nitro group substitution, imparts a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into its mechanisms of action.

Chemical Properties and Structure

This compound is a stable, off-white to pale yellow crystalline solid. The presence of the electron-withdrawing nitro group significantly influences its chemical reactivity and biological interactions.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-Nitro-1H-benzimidazole | [1] |

| Synonyms | 6-Nitrobenzimidazole, 5(6)-Nitrobenzimidazole | [1] |

| CAS Number | 94-52-0 | [2] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Appearance | Off-white to pale yellow fluffy powder | [1] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NC=N2 | [1] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 207-210 °C | [3] |

| Boiling Point | 290.19 °C (rough estimate) | [3] |

| pKa | 10.95 ± 0.10 (Predicted) | [3] |

| Solubility | Very soluble in alcohol; slightly soluble in ether and benzene. Water solubility: 0.5 g/L. | [2] |

| Vapor Pressure | 0.00000017 mmHg | [1] |

| pH | 6 (10g/l, H₂O, 20℃) (slurry) | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

This method involves the direct nitration of the benzimidazole ring.

Materials:

-

Benzimidazolone-(2)

-

Nitric acid (99%)

-

Water

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Heating mantle

-

Buchner funnel and suction flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 840 parts by weight of water.

-

While cooling in an ice bath and stirring, slowly add 161 parts by weight of 99% nitric acid. This will result in a 16% nitric acid solution.[4]

-

Heat the solution to 50°C.

-

Gradually add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake) to the stirred solution.

-

Control the addition rate to maintain the reaction temperature between 50-75°C over 2 hours.

-

After the addition is complete, heat the mixture to 90°C for 30 minutes to improve the filterability of the product.

-

Cool the mixture to room temperature.

-

Collect the precipitated 5-nitrobenzimidazolone-(2) by suction filtration using an acid-proof suction filter.

-

Wash the product with cold water and dry to a constant weight. The expected yield is approximately 96%.[4]

This method involves the condensation of 4-nitro-o-phenylenediamine with formic acid.

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Formic acid

-

10% Hydrochloric acid

-

Concentrated ammonium hydroxide solution

-

Water bath

-

Round-bottom flask with stirrer

-

Buchner funnel and suction flask

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

In a round-bottom flask, prepare a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.[2]

-

Add 15 ml of formic acid to the suspension.

-

Heat the mixture in a water bath at 80°C with stirring for 3 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by making it alkaline with a concentrated ammonium hydroxide solution.

-

Filter the resulting yellowish needles using a Buchner funnel.

-

Wash the collected product with water.

-

Dry the product over P₂O₅ under reduced pressure to obtain 5(6)-nitro-benzimidazole. The expected yield is approximately 89%.[2]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Methanol or Ethanol

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and suction flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of methanol or ethanol to the flask.

-

Gently heat the mixture on a heating plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals to obtain pure this compound.

Analytical Characterization

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is free of any solid particles.

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for observing the aromatic region (e.g., 0-14 ppm)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background scan of the clean, empty ATR crystal should be collected before analyzing the sample.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Antihypertensive Activity: Angiotensin II Receptor Antagonism

Certain this compound derivatives act as potent antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key regulator of blood pressure.[5] By blocking the binding of angiotensin II to the AT₁ receptor, these compounds inhibit downstream signaling pathways that lead to vasoconstriction and aldosterone secretion, thereby lowering blood pressure.

Caption: Angiotensin II receptor antagonism by a this compound derivative.

Anticancer Activity: EGFR/HER2 Inhibition and DR5 Upregulation

Some benzimidazole derivatives have demonstrated potent anticancer activity, particularly in breast cancer, through a multi-targeted mechanism. They can inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer cells. This inhibition blocks downstream pro-survival signaling pathways like PI3K/Akt and MEK/Erk.[1] Additionally, these compounds can upregulate the expression of Death Receptor 5 (DR5) through the JNK signaling pathway, sensitizing cancer cells to apoptosis.[1]

Caption: Anticancer mechanism of a benzimidazole derivative.

Antimicrobial Activity: Reductive Activation and DNA Damage

The antimicrobial activity of 5-nitroimidazoles is attributed to the reductive activation of the nitro group under anaerobic or hypoxic conditions, which are characteristic of many pathogenic microorganisms. This reduction generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to cell death.

Caption: Antimicrobial mechanism of this compound.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry due to its structural versatility and broad spectrum of biological activities. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers working with this important molecule. The elucidation of its mechanisms of action as an antihypertensive, anticancer, and antimicrobial agent through the provided signaling pathway diagrams highlights its potential for the development of novel therapeutics. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more potent drug candidates.

References

- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]

- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Nitrobenzimidazole from 4-nitro-o-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-Nitrobenzimidazole from 4-nitro-o-phenylenediamine. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and replication of the synthesis.

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can significantly influence their pharmacological properties. The synthesis described herein is a variation of the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1] In this case, 4-nitro-o-phenylenediamine is reacted with formic acid in the presence of a mineral acid to yield this compound. This method is widely used due to its efficiency and the availability of starting materials.

Quantitative Data

Reaction Parameters and Yields

The following table summarizes the key quantitative data for the synthesis of this compound from 4-nitro-o-phenylenediamine and formic acid.

| Parameter | Value | Reference |

| Starting Material | 4-nitro-o-phenylenediamine | [2][3] |

| Reagent | Formic acid | [2][3] |

| Catalyst/Solvent | 10% Hydrochloric acid | [2][3] |

| Temperature | 80 °C | [2][3] |

| Reaction Time | 3 hours | [2][3] |

| Product Yield | 89% | [2][3] |

| Melting Point | 209-211 °C | [2][3] |

Characterization Data for this compound

The following table presents the characterization data for the synthesized this compound.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.51 (d, J = 2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J = 8.9, 2.2 Hz, 1H), 7.76 (d, J = 8.9 Hz, 1H) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 146.26, 142.15, 117.10 | [4] |

| IR (KBr) | 3436 cm⁻¹ (N-H), 1624 cm⁻¹ (C=N), 1512 cm⁻¹ (NO₂, asymmetric), 1334 cm⁻¹ (NO₂, symmetric) | [5] |

| Mass Spectrometry (GC-MS) | m/z 163 (M⁺), 117 | [6] |

| Melting Point | 204-208 °C | [7] |

| Appearance | Yellowish needles or powder | [2][3][8] |

Experimental Protocol

This protocol details the synthesis of this compound from 4-nitro-o-phenylenediamine and formic acid.

Materials:

-

4-nitro-1,2-phenylenediamine (15.3 g)

-

Formic acid (15 ml)

-

10% Hydrochloric acid (150 ml)

-

Concentrated ammonium hydroxide solution

-

Distilled water

-

Phosphorus pentoxide (P₂O₅) for drying

Equipment:

-

Round-bottom flask

-

Water bath

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

pH indicator (e.g., litmus paper)

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.[2][3]

-

Addition of Formic Acid: To this suspension, add 15 ml of formic acid.[2][3]

-

Heating: Stir the mixture in a water bath heated to 80°C for 3 hours.[2][3]

-

Cooling: After the reaction is complete, cool the mixture.[2][3]

-

Basification: Make the mixture alkaline by slowly adding concentrated ammonium hydroxide solution.[2][3]

-

Isolation of Product: Filter the resulting precipitate.[2][3]

-

Washing: Wash the collected yellowish needles with water.[2][3]

-

Drying: Dry the product over P₂O₅ under reduced pressure to obtain 5(6)-nitro-benzimidazole.[2][3]

Visualizations

Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Synthesis of this compound from 4-nitro-o-phenylenediamine.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of this compound.

References

- 1. adichemistry.com [adichemistry.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound for synthesis | 94-52-0 [sigmaaldrich.cn]

- 8. 5-Nitrobenzimidazol, ≥ 98 %, Thermo Scientific Chemicals 250 g | Buy Online [thermofisher.com]

The Core Mechanism of 5-Nitrobenzimidazole in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the multifaceted mechanism of action of 5-nitrobenzimidazole and its derivatives in cancer cells. We will delve into its core interactions with cellular machinery, detailing the signaling pathways it modulates and the ultimate impact on cancer cell proliferation and survival. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction to this compound as an Anticancer Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1][2] The addition of a nitro group at the 5-position significantly influences the electronic properties of the benzimidazole ring, enhancing its reactivity and biological activity.[3] While the parent this compound serves as a versatile building block, its derivatives have demonstrated a broad spectrum of anticancer activities, including cytotoxicity, apoptosis induction, and cell cycle arrest across various cancer cell lines.[3][4]

Multi-Targeted Mechanisms of Action

The anticancer efficacy of this compound derivatives stems from their ability to interact with multiple cellular targets and disrupt key oncogenic signaling pathways. The primary mechanisms can be categorized as follows:

-

DNA Interaction and Damage: A fundamental mechanism for nitroaromatic compounds involves direct interaction with DNA.[3] Derivatives of this compound have been shown to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix.[3] Furthermore, some derivatives can alkylate or directly cleave DNA, leading to significant damage.[1][5] The nitro group is crucial in this process; under hypoxic conditions often found in solid tumors, it can be reduced to form cytotoxic radicals that induce DNA strand breaks.[6]

-

Enzyme Inhibition:

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[7] Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II, leading to DNA damage and cell death.[1][7][8]

-

Protein Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. This compound derivatives have been developed as inhibitors of several key kinases, including:

-

EGFR and HER2: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.[5][9]

-

VEGFR-2: By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

-

Other Kinases: Inhibition of other kinases such as c-Jun N-terminal kinase (JNK), which is involved in apoptosis, has also been reported.[5][9]

-

-

-

Microtubule Interference: The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Certain benzimidazole derivatives act as microtubule-destabilizing agents, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase.[10][11] This is a mechanism shared with established chemotherapeutic agents like nocodazole.[10] Interestingly, some studies have also reported benzimidazole derivatives that can stabilize microtubules, highlighting the diverse interactions of this scaffold.[10]

Cellular Consequences of this compound Action

The multi-targeted nature of this compound derivatives culminates in two primary cellular outcomes:

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a common endpoint of treatment with these compounds. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated.[12] A notable mechanism is the upregulation of Death Receptor 5 (DR5) mediated by the JNK signaling pathway, which enhances the extrinsic apoptotic signal.[5][9] The activation of caspases, the executioners of apoptosis, is a consistent finding.[12]

-

Cell Cycle Arrest: By interfering with DNA replication, kinase signaling, and microtubule dynamics, this compound derivatives can halt the progression of the cell cycle. Depending on the specific derivative and cancer cell type, arrest can occur at the G0/G1, S, or G2/M phases of the cell cycle.[12][13][14]

Quantitative Data on Anticancer Activity

The cytotoxic potential of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thiobenzimidazole derivatives | MCF-7 | Breast Adenocarcinoma | 0.76 - 21.5 | [3] |

| This compound-pyrimidine hybrids | Hep G-2 | Hepatocellular Carcinoma | 4.37 | [3] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | Jurkat | T-cell leukemia | 1.88 ± 0.51 | [1] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | K-562 | Chronic myelogenous leukemia | 1.89 ± 0.55 | [1] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | MOLT-4 | Acute lymphoblastic leukemia | 2.05 ± 0.72 | [1] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | HeLa | Cervical cancer | 2.11 ± 0.62 | [1] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | HCT116 | Colorectal Carcinoma | 3.04 ± 0.8 | [1] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | MIA PaCa-2 | Pancreatic cancer | 3.82 ± 0.25 | [1] |

| 2-aryl benzimidazole (5a) | Multiple Breast Cancer Lines | Breast Cancer | 2 - 9 | [9] |

| Bromo-derivative (Compound 5) | MCF-7 | Breast Cancer | 17.8 ± 0.24 (µg/mL) | [13] |

| Bromo-derivative (Compound 5) | DU-145 | Prostate Cancer | 10.2 ± 1.4 (µg/mL) | [13] |

| Bromo-derivative (Compound 5) | H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 (µg/mL) | [13] |

| Benzimidazole derivative (BA586) | HCC1937 | Triple-Negative Breast Cancer | 42 | [15] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways affected by this compound derivatives and a general experimental workflow for their evaluation.

Figure 1: Inhibition of EGFR/HER2 Signaling by this compound Derivatives.

Figure 2: JNK-Mediated Upregulation of Death Receptor 5 (DR5) and Induction of Apoptosis.

Figure 3: General Experimental Workflow for Evaluating Anticancer Activity.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.[13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound for a defined period, then harvested by trypsinization and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the compound, and both adherent and floating cells are collected.

-

Washing: Cells are washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

-

Data Analysis:

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

The percentage of cells in each quadrant is quantified.[13]

-

Western Blot Analysis

This method is used to detect and quantify specific proteins in cell lysates, providing insights into signaling pathway modulation.

-

Cell Lysis: Treated and untreated cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[15]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with a desirable multi-targeted mechanism of action. Their ability to induce DNA damage, inhibit crucial enzymes, and interfere with microtubule dynamics leads to potent induction of apoptosis and cell cycle arrest in a variety of cancer cells. The quantitative data and mechanistic insights presented in this guide underscore the potential of this scaffold in oncology drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific cancer targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds for in vivo applications.

-

Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents or targeted therapies.

-

Biomarker Discovery: To identify patient populations most likely to respond to treatment with this compound-based drugs.

By continuing to explore the rich pharmacology of the this compound scaffold, the scientific community can pave the way for the development of novel and effective cancer therapeutics.

References

- 1. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. This compound | 94-52-0 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Depletion of JMJD5 sensitizes tumor cells to microtubule-destabilizing agents by altering microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]

- 15. oncologyradiotherapy.com [oncologyradiotherapy.com]

The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The presence of the nitro group at the 5-position significantly influences the electron distribution within the benzimidazole ring system, bestowing upon its derivatives a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Synthesis of this compound Derivatives

The synthesis of 2-substituted-5-nitrobenzimidazole derivatives is commonly achieved through the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. Both conventional heating and microwave-assisted methods have been successfully employed.

Experimental Protocol: Conventional Synthesis

A widely used method involves the reaction of 4-nitro-1,2-phenylenediamine with an appropriate aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite.[1]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde

-

Dimethoxyethane (solvent)

-

Sodium metabisulfite

-

Ice bath

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Chloroform:methanol (9:1) solvent system for TLC

-

Ethyl acetate

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

-

Add 1.01 equivalents of the substituted aromatic aldehyde to the solution.

-

Stir the mixture at 0°C in an ice bath for 2 hours.

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.

-

To the reaction mixture, add further dimethoxyethane and 1.01 equivalents of sodium metabisulfite.

-

Stir the mixture under reflux for 48 hours.

-

Monitor the completion of the reaction by TLC using a chloroform:methanol (9:1) solvent system.

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole derivative.[1]

-

In cases where the product does not precipitate, extract the mixture with ethyl acetate.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound libraries.[2]

Materials:

-

4-nitro-o-phenylenediamine

-

Substituted phenoxyacetic acids

-

6N Hydrochloric acid (HCl)

-

Microwave reactor

-

Ice-cold water

-

Aqueous ammonia

-

Ethanol-water system for recrystallization

Procedure:

-

In a microwave-safe vessel, mix 0.01 mole of 4-nitro-o-phenylenediamine with 0.01 mole of a substituted phenoxyacetic acid.

-

Add 15 mL of 6N HCl to the mixture.

-

Irradiate the mixture in a microwave reactor at 400W for 2.5-3.5 minutes.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with aqueous ammonia.

-

Collect the precipitated product and recrystallize it from an ethanol-water system.[2]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and protein kinases.

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. One of the key mechanisms is the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.[3][4]

Another important mechanism involves the inhibition of protein kinases , such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[5][6] Molecular docking studies have shown that this compound derivatives can act as inhibitors of EGFR and Estrogen Receptor α (ERα), both of which are important in breast cancer.[5][7] The induction of apoptosis is a common outcome, triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., SDS-HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7n | SK-Mel-28 | 2.55 | [3] |

| Compound 7u | SK-Mel-28 | 17.89 | [3] |

| Compound 4h | Not specified | 4.566 | [10] |

| Compound 4k | Not specified | 4.537 | [10] |

Antimicrobial Activity

This compound derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The antimicrobial action of nitroimidazoles is contingent upon the reduction of the nitro group within the microbial cell.[1][] This reduction, which occurs under anaerobic or low-oxygen conditions, is catalyzed by nitroreductases. The process generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species. These reactive intermediates can then interact with and damage crucial cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[1][][12] This mechanism explains their efficacy against anaerobic bacteria and certain protozoa.

Experimental Protocol: Agar Disc-Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile filter paper discs (6 mm diameter)

-

This compound derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Streptomycin) and antifungal (e.g., Nystatin) discs

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of the agar plate.

-

Impregnate sterile filter paper discs with known concentrations of the test compounds (e.g., 25, 50, 100 µg/mL).

-

Place the impregnated discs, along with standard antibiotic/antifungal and solvent control discs, on the surface of the inoculated agar plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Materials:

-

Test microorganisms

-

Nutrient broth or Mueller-Hinton broth

-

96-well microtiter plates

-

Serial dilutions of the this compound derivatives

-

Standard antimicrobial agents

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, the growth can be quantified by measuring the optical density using a microplate reader.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1h | Penicillium | < 50 | [13] |

| 1a, 1b, 1c, 1d, 1e, 1f, 1g, 1i, 1j | Fungal species | 50 | [13] |

Antiparasitic Activity

Nitroimidazole compounds, including this compound derivatives, are effective against a range of protozoan parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[1][13]

Mechanism of Action

Similar to their antibacterial mechanism, the antiparasitic activity of 5-nitroimidazoles relies on the reductive activation of the nitro group within the parasite.[1] Anaerobic parasites possess the necessary low redox potential and enzymes to reduce the nitro group, generating cytotoxic radicals that damage the parasite's DNA and other essential macromolecules, leading to cell death.[1][]

Experimental Protocol: In Vitro Assay against Giardia lamblia

This protocol outlines a method for assessing the in vitro activity of compounds against Giardia lamblia trophozoites.[14][15]

Materials:

-

Giardia lamblia trophozoites

-

TYI-S-33 medium supplemented with bovine bile and serum

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Metronidazole (positive control)

-

Anaerobic incubation system (e.g., Anaerocult® C mini bags or an anaerobic chamber)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Culture Giardia lamblia trophozoites in TYI-S-33 medium in culture tubes until they reach 80% confluence.

-

Detach the trophozoites by incubating the tubes on ice for 30 minutes.

-

Count the parasites using a hemocytometer and seed them into 96-well plates at a density of 2 x 10^4 to 5 x 10^3 cells/well in a final volume of 200 µL.

-

Prepare serial dilutions of the test compounds and the positive control (metronidazole) in the culture medium.

-

Add the compounds to the wells containing the parasites.

-

Incubate the plates under microaerophilic or anaerobic conditions at 37°C for 48 hours.

-

After incubation, assess cell viability using the MTT assay as described in the anticancer activity section (2.2).

-

Calculate the IC50 value for each compound.

Other Biological Activities

Vasorelaxant Activity

Certain this compound derivatives have been shown to possess vasorelaxant properties, suggesting their potential as antihypertensive agents.[16][17]

This ex vivo method is used to evaluate the vasorelaxant effect of compounds on blood vessels.[16][18][19]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (PhE) or KCl to induce contraction

-

Organ bath system with isometric force transducers

-

This compound derivatives

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

Induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine (e.g., 300 nM) or KCl.

-

Once the contraction is stable, add cumulative concentrations of the this compound derivatives to the organ bath.

-

Record the changes in isometric tension to determine the relaxant response.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

| Compound | EC50 (µM) | Reference |

| BDZ3 | < 30 | [16] |

| BDZ6 | < 30 | [16] |

| BDZ12 | < 30 | [16] |

| BDZ18 | < 30 | [16] |

| BDZ20 | 21.08 | [16] |

Antioxidant Activity

The antioxidant potential of this compound derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[20]

Materials:

-

DPPH solution in methanol

-

This compound derivatives

-

Butylated hydroxytoluene (BHT) or ascorbic acid as a standard antioxidant

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

| Compound | IC50 (µg/mL) | Reference |

| 3a | 3.17 | [20] |

| 3b | 3.28 | [20] |

| 3c | 7.59 | [20] |

| BHT (Standard) | 18.42 | [20] |

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their pharmacological profiles through structural modifications make them attractive candidates for further drug discovery and development efforts. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration and optimization of this important chemical scaffold for therapeutic applications. Further investigations into their specific molecular targets and signaling pathways will undoubtedly unveil new avenues for the design of more potent and selective therapeutic agents.

References

- 1. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 12. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 14. Frontiers | Analysis of the role of acetylation in Giardia lamblia and the giardicidal potential of garcinol [frontiersin.org]

- 15. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings: design and synthesis of 5-nitro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vasorelaxant effect of the flavonoid galangin on isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vasorelaxant effects of 1-nitro-2-phenylethene in rat isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

spectroscopic analysis of 5-Nitrobenzimidazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 5-Nitrobenzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of benzimidazole derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound derived from benzimidazole by the addition of a nitro group to the benzene ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the benzimidazole core, making it a valuable scaffold in the development of new therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough spectroscopic characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.38 | singlet (s) | - |

| H-4 | ~8.51 | doublet (d) | 2.1 |

| H-6 | ~8.11 | doublet of doublets (dd) | 8.9, 2.2 |

| H-7 | ~7.76 | doublet (d) | 8.9 |

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~143.4 |

| C-4 | ~117.1 |

| C-5 | ~142.1 |

| C-7a | ~146.3 |

Data obtained in DMSO-d₆ at 100 MHz.[1] Note: The signals for all seven carbon atoms have been reported, with the provided data representing a selection of key shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H Stretch | Imidazole |

| ~1626 | C=N Stretch | Imidazole |

| ~1517 | Asymmetric N-O Stretch | Nitro group |

| ~1340 | Symmetric N-O Stretch | Nitro group |

| ~1446 | C-N Stretch | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 117 | [M-NO₂]⁺ |

The molecular ion peak at m/z 163 confirms the molecular weight of this compound.[2][3] The prominent fragment at m/z 117 corresponds to the loss of the nitro group (NO₂).[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

The tube was capped and gently agitated to ensure a homogeneous solution.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Procedure: The prepared sample tube was placed in the spectrometer. The magnetic field was shimmed to achieve homogeneity. A standard one-pulse sequence was used to acquire the ¹H NMR spectrum. The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: The solvent peak of DMSO-d₆ was used as a secondary reference.

-

Procedure: The same sample was used for ¹³C NMR analysis. A proton-decoupled pulse sequence was employed to acquire the spectrum, resulting in singlet peaks for each unique carbon atom. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the this compound sample was finely ground in an agate mortar and pestle.

-

About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.

-

The sample and KBr were thoroughly mixed and ground together to create a homogeneous powder.

-

The mixture was transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.

FT-IR Analysis:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of a pure KBr pellet was first recorded. The KBr pellet containing the this compound sample was then placed in the sample holder of the spectrometer. The IR spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound was prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or acetone.

GC-MS Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Method: Electron Ionization (EI).

-

Procedure:

-

A small volume (typically 1 µL) of the prepared sample solution was injected into the GC inlet.

-

The sample was vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

-

The separated components eluted from the column and entered the mass spectrometer's ion source.

-

In the ion source, the this compound molecules were bombarded with a beam of electrons, causing ionization and fragmentation.

-

The resulting ions (the molecular ion and fragment ions) were separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector recorded the abundance of each ion, generating a mass spectrum.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 5-Nitrobenzimidazole Derivatives with Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-nitrobenzimidazole derivatives, a class of heterocyclic compounds demonstrating significant antimicrobial properties. Benzimidazole itself is a privileged scaffold in medicinal chemistry, and the addition of a nitro group at the 5-position has been shown to be a critical determinant of its bioactivity.[1][2] This document details the synthesis, quantitative antimicrobial data, experimental protocols, and the proposed mechanism of action for these compounds, serving as a vital resource for professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The primary and most common method for synthesizing the this compound core is a variation of the Phillips-Ladenburg synthesis. This involves the condensation reaction of 4-nitro-ortho-phenylenediamine with various aldehydes or carboxylic acids under acidic or oxidative conditions.[3][4]

General Synthesis Protocol (Example)

A widely adopted method involves refluxing 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in a suitable solvent like dimethoxyethane or ethanol, often in the presence of an oxidizing agent such as sodium metabisulphite.[5]

-

Step 1: Schiff Base Formation: An equimolar mixture of 4-nitro-1,2-phenylenediamine and a selected aromatic aldehyde is stirred in a solvent (e.g., dimethoxyethane) at room temperature. This leads to the formation of a Schiff base intermediate.[5]

-

Step 2: Oxidative Cyclization: An oxidizing agent, such as sodium metabisulphite (1.01 equivalent), is added to the reaction mixture, which is then refluxed for an extended period (e.g., 48 hours).[5]

-

Step 3: Isolation and Purification: Upon completion (monitored by TLC), the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The resulting solid is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent like methanol or ethanol to yield the purified 5-nitro-2-substituted-1H-benzimidazole derivative.[3][5]

Caption: General workflow for synthesizing this compound derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the zone of inhibition in diffusion assays or the Minimum Inhibitory Concentration (MIC) in dilution assays.

Antibacterial Activity (Zone of Inhibition)

The agar diffusion method provides a qualitative to semi-quantitative measure of antimicrobial activity. The diameter of the zone of inhibition around the compound-impregnated disc is measured in millimeters.

Table 1: Zone of Inhibition Data for Selected this compound Derivatives

| Compound ID | Substituent at C2 | Test Organism | Concentration (µg/mL or µ g/disc ) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|---|

| XY-1 | 2-hydroxyphenyl | Bacillus cereus | Not Specified | 18 | [6] |

| XY-1 | 2-hydroxyphenyl | Escherichia coli | Not Specified | 17 | [6] |

| XY-2 | 4-chlorophenyl | Bacillus cereus | Not Specified | 15 | [6] |

| XY-2 | 4-chlorophenyl | Escherichia coli | Not Specified | 14 | [6] |

| XY-3 | phenyl | Bacillus cereus | Not Specified | 16 | [6] |

| XY-3 | phenyl | Escherichia coli | Not Specified | 13 | [6] |

| 1a | phenoxymethyl | S. aureus | 100 | 17 | [3] |

| 1a | phenoxymethyl | E. coli | 100 | 16 | [3] |

| 1d | p-toloxymethyl | S. aureus | 100 | 19 | [3] |

| 1d | p-toloxymethyl | E. coli | 100 | 18 | [3] |

| 1f | p-chlorophenoxymethyl | S. aureus | 100 | 20 | [3] |

| 1f | p-chlorophenoxymethyl | E. coli | 100 | 21 | [3] |

| Standard | Streptomycin | B. cereus / E. coli | Not Specified | 20 / 19 |[6] |

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: MIC Data for Selected Benzimidazole Derivatives

| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| III1 | m-NO2 | S. aureus | 62.5 | [7] |

| III1 | m-NO2 | E. faecalis | 62.5 | [7] |

| III2 | p-NO2 | S. aureus | 62.5 | [7] |

| III2 | p-NO2 | E. faecalis | 62.5 | [7] |

| 23 | 5-Cl, 1-H, 2-(ClCH2) | MRSA (S235) | 4 | [8] |

| 23 | 5-Cl, 1-H, 2-(ClCH2) | C. albicans (ATCC 90028) | 2 | [8] |

| 45 | 5-Cl, 1-(CH2CH2OH), 2-(CH2SH) | MRSA (S235) | 8 | [8] |

| 45 | 5-Cl, 1-(CH2CH2OH), 2-(CH2SH) | C. albicans (ATCC 90028) | 4 | [8] |

| Standard | Ciprofloxacin | S. aureus / E. faecalis | >62.5 | [7] |

| Standard | Amphotericin B | C. albicans (ATCC 90028) | 0.25-1 |[8] |

Experimental Protocols for Antimicrobial Screening

Agar Disc/Cup-Plate Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[3][6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi).[3]

-

Application of Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (like DMSO).[3] The solvent is allowed to evaporate, and the discs are placed on the inoculated agar surface. Alternatively, in the cup-plate method, wells are created in the agar, and the test solution is added directly.[6]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[3][9]

-

Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of antimicrobial potency.[7]

-